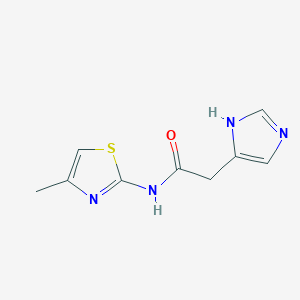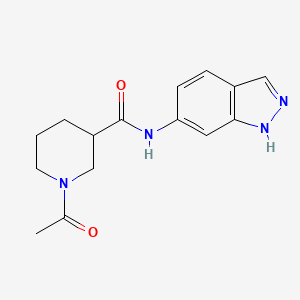![molecular formula C18H19N3O2 B6638869 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the field of scientific research. PPE is a piperazine derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of serotonin neurotransmission. This modulation has been shown to have anxiolytic and antidepressant effects, making 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone a potential therapeutic agent for the treatment of mood disorders.
Biochemical and physiological effects:
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have significant effects on neurotransmitter systems in the brain, including the serotonin and dopamine systems. These effects have been linked to the anxiolytic and antidepressant effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. Additionally, 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have effects on the cardiovascular system, including the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high binding affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. One area of interest is the development of more selective agonists for the serotonin 5-HT1A receptor, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone, as well as its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone are needed to optimize its use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone involves the reaction of 5-phenylpyridine-2-carboxylic acid with piperazine and acetic anhydride, followed by the addition of ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain pure 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone. This synthesis method has been optimized to produce high yields of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone with high purity.
Scientific Research Applications
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have significant binding affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have potential as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
1-[4-(5-phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)18(23)17-8-7-16(13-19-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYMWGMJXLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)

![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)



![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)

